N-(3-chloro-2-methylphenyl)-3-(3-{[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]methyl}-1,2,4-oxadiazol-5-yl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-chloro-2-methylphenyl)-3-(3-{[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]methyl}-1,2,4-oxadiazol-5-yl)propanamide: is a complex organic compound that features multiple functional groups, including chloro, methyl, phenyl, oxadiazole, and sulfanyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-chloro-2-methylphenyl)-3-(3-{[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]methyl}-1,2,4-oxadiazol-5-yl)propanamide typically involves multi-step organic reactions. The process may start with the preparation of the oxadiazole ring, followed by the introduction of the sulfanyl group, and finally the coupling with the 3-chloro-2-methylphenyl group. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for the successful synthesis of this compound.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions could target the oxadiazole rings or the amide group, potentially leading to the formation of amines or other reduced derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic or acidic conditions.
Major Products: The major products of these reactions would depend on the specific reagents and conditions used. For example, oxidation of the sulfanyl group would yield sulfoxides or sulfones, while nucleophilic substitution of the chloro group could introduce various functional groups.
Scientific Research Applications
Chemistry: The compound can be used as a building block in organic synthesis, particularly in the construction of more complex molecules with potential biological activity.
Biology and Medicine: Due to its structural complexity, the compound may exhibit interesting biological activities, making it a candidate for drug discovery and development. It could be investigated for its potential as an antimicrobial, anticancer, or anti-inflammatory agent.
Industry: In materials science, the compound could be explored for its potential use in the development of new materials with unique properties, such as polymers or coatings.
Mechanism of Action
The mechanism by which N-(3-chloro-2-methylphenyl)-3-(3-{[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]methyl}-1,2,4-oxadiazol-5-yl)propanamide exerts its effects would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The pathways involved could include inhibition of enzyme activity, disruption of cellular processes, or modulation of signaling pathways.
Comparison with Similar Compounds
Ethyl acetoacetate: A widely used chemical intermediate in organic synthesis.
N,N’-Bis(9-phenyl-9-xanthenyl)butane-1,4-diamine: A compound with similar structural complexity, used in supramolecular chemistry.
Uniqueness: N-(3-chloro-2-methylphenyl)-3-(3-{[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]methyl}-1,2,4-oxadiazol-5-yl)propanamide stands out due to its unique combination of functional groups, which may confer distinct chemical and biological properties
Properties
Molecular Formula |
C21H18ClN5O3S |
---|---|
Molecular Weight |
455.9 g/mol |
IUPAC Name |
N-(3-chloro-2-methylphenyl)-3-[3-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanylmethyl]-1,2,4-oxadiazol-5-yl]propanamide |
InChI |
InChI=1S/C21H18ClN5O3S/c1-13-15(22)8-5-9-16(13)23-18(28)10-11-19-24-17(27-30-19)12-31-21-26-25-20(29-21)14-6-3-2-4-7-14/h2-9H,10-12H2,1H3,(H,23,28) |
InChI Key |
FSUCFLOXJJVYOD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=O)CCC2=NC(=NO2)CSC3=NN=C(O3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.